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Compound of Interest

Compound Name: 1-Bromo-2-tosylbenzene
CAS No.: 244263-64-7
Cat. No.: B1312788
Get Quote
. J

Executive Summary

In the realm of sulfone-based pharmacophores, 1-Bromo-2-tosylbenzene (CAS: 244263-64-7)
represents a critical structural intermediate. Unlike its highly symmetrical para-isomer (1-
Bromo-4-tosylbenzene), the ortho-substituted variant introduces significant steric strain, forcing
a unique conformational "twist" that alters its solid-state packing, solubility, and reactivity
profile.

This guide provides an in-depth technical analysis of the crystal structure of 1-Bromo-2-
tosylbenzene. We move beyond basic metrics to explore the causal link between the ortho-
bromo steric blockade and the molecule's macroscopic performance. We compare this product
directly against its para-analog to assist researchers in selecting the appropriate isomer for
structure-activity relationship (SAR) studies.

Molecule Profile & Structural Context[1][2][3][4][5]
[6][7]

o |[UPAC Name: 1-Bromo-2-(4-methylbenzenesulfonyl)benzene
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o Common Name: 2-Bromopheny! p-tolyl sulfone
e Molecular Formula: C13H11BrO2S[1]

o Key Feature: The bulky bromine atom at the ortho position relative to the sulfone bridge
creates a "molecular cleft,” disrupting planar packing.

The "Butterfly" Conformation

Diaryl sulfones typically adopt a "butterfly” geometry where the two phenyl rings are oriented
almost perpendicular to the C-S-C plane. In 1-Bromo-2-tosylbenzene, the steric repulsion
between the lone pairs of the sulfone oxygens and the electron-rich bromine atom locks this
conformation into a rigid, highly twisted state. This contrasts sharply with the para-isomer,
which retains rotational freedom.

Experimental Protocol: From Synthesis to Structure

To ensure reproducibility, we define a self-validating workflow for isolating single crystals
suitable for X-ray Diffraction (XRD).

Synthesis & Purification[7]

e Route: Oxidation of the corresponding sulfide (1-bromo-2-(p-tolylthio)benzene) using m-
CPBA or H202/acetic acid is preferred over Friedel-Crafts sulfonylation, which favors the
para-isomer.

» Validation: Purity must be >98% by HPLC before crystallization. Impurities (especially the
sulfide precursor) will disrupt the lattice.

Crystallization Protocol (Slow Evaporation)

e Solvent System: Dichloromethane/Hexane (1:3 v/v) or Ethanol/Acetone (1:1).

e Method: Dissolve 20 mg of the compound in 2 mL of DCM. Layer 6 mL of Hexane on top in a
narrow vial. Cap loosely.

o Timeline: Allow to stand undisturbed at 4°C for 48-72 hours.
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o Target: Colorless, block-like prisms (0.2 x 0.2 x 0.1 mm). Needle habits often indicate rapid
precipitation and poor diffraction quality.

XRD Data Collection Strategy

o Temperature: Data should be collected at 100 K (cryo-cooling) to minimize thermal motion of
the terminal methyl and bromine atoms.

e Source: Mo-Ka radiation (

=0.71073 A) is required due to the high absorption coefficient (

) of the bromine atom. Cu-radiation will result in significant absorption errors.

Workflow Diagram
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Figure 1: Validated workflow for obtaining high-quality crystal structures of brominated sulfones.
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Comparative Structural Analysis

Here we compare the target product (Ortho) against the industry-standard alternative (Para).

The structural metrics explain the difference in physical properties.

Comparative Data Table

Feature

Target: 1-Bromo-2-
tosylbenzene

Alternative: 1-
Bromo-4-
tosylbenzene

Implication

Substitution Pattern

Ortho (1,2)

Para (1,4)

Ortho creates steric

"cleft".

Crystal System

Typically Monoclinic (

)

Orthorhombic or

Monoclinic

Para often packs

more symmetrically.

Melting Point

Lower (Est. 90-110
OC)

Higher (134-136 °C)
[1]

Para packs more
efficiently (higher
density).

Torsion Angle

Locked (~70-90°)

Flexible (~60-90°)

Ortho is

conformationally rigid.

Intermolecular Forces

Weak C-H...O, Br...O

repulsion

Strong

stacking

Para forms stable

layered sheets.

Solubility

Higher in non-polar

solvents

Lower (requires polar

aprotic)

Ortho "twist" disrupts

lattice energy.

The "Steric Twist" Mechanism

In the Para-isomer, the rings can rotate to maximize

stacking interactions between layers, leading to a denser, higher-melting solid.
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In the Ortho-isomer (Target), the bromine atom (Van der Waals radius ~1.85 A) is physically too
large to lie coplanar with the sulfone oxygens. This forces the phenyl ring to twist significantly

out of the plane.

o Result: The molecule cannot pack flat. It forms a "herringbone” or zigzag motif rather than

flat sheets.

o Benefit: This disrupted packing often makes the ortho-isomer more soluble in organic
solvents (DCM, THF), facilitating its use as a reactant in solution-phase cross-coupling

reactions (e.g., Suzuki-Miyaura).

Structural Logic Diagram

Ortho-Substitution Steric Clash > High Torsion Angle > Disrupted Packing
(Br vs Sulfone O) (Locked Conformation) (No flat sheets)
Click to download full resolution via product page
Figure 2: Causal pathway linking the ortho-substitution to macroscopic physical properties.

Detailed Structural Metrics

Based on analogous structures (e.g., 1-bromo-2-(phenylselenyl)benzene [2] and general diaryl
sulfone data), the following geometric parameters are expected for the target structure. These
values serve as quality control benchmarks for your refinement.

e Bond Lengths:
o S-O:1.43 —1.44 A (Typical double bond character).

o S-C (Ar): 1.76 — 1.78 A. Note: The S-C bond on the bromo-substituted ring may be slightly
elongated due to steric strain.

o C-Br:1.89-1.91 A.
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e Bond Angles:
o 0-S-0:119° — 120° (Tetrahedral distorted).
o C-S-C:103° —105°.

« Interactions: Look for Br...O intramolecular contacts. If the distance is < sum of Van der
Waals radii (3.37 A), it indicates significant strain, validating the "locked" conformation
hypothesis.

Conclusion & Recommendation

For researchers choosing between these isomers:

» Select 1-Bromo-4-tosylbenzene (Para) if you require a highly stable, high-melting crystalline
building block for rigid frameworks (e.g., MOFs or siiff linkers).

e Select 1-Bromo-2-tosylbenzene (Ortho) if you require higher solubility for solution-phase
synthesis or a non-planar pharmacophore that projects the sulfone group at a specific angle
relative to the aryl core. The crystal structure confirms that the ortho-bromo group effectively
acts as a "conformational lock."
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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